molecular formula C9H14BrNO B2944104 4-(3-aminopropyl)phenol Hydrobromide CAS No. 583825-30-3

4-(3-aminopropyl)phenol Hydrobromide

Cat. No.: B2944104
CAS No.: 583825-30-3
M. Wt: 232.121
InChI Key: WVQGQGNVRPUYBC-UHFFFAOYSA-N
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Description

4-(3-aminopropyl)phenol Hydrobromide is a chemical compound with the molecular formula C9H14BrNO and a molecular weight of 232.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-aminopropyl)phenol Hydrobromide typically involves the reaction of 4-(3-aminopropyl)phenol with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

4-(3-aminopropyl)phenol Hydrobromide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-aminopropyl)phenol Hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)phenol Hydrobromide involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This leads to various physiological effects, including mydriasis (dilation of the pupil).

Comparison with Similar Compounds

4-(3-aminopropyl)phenol Hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications and the particular effects it exerts in various scientific and industrial contexts.

Properties

IUPAC Name

4-(3-aminopropyl)phenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQGQGNVRPUYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583825-30-3
Record name 4-(3-aminopropyl)phenol hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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